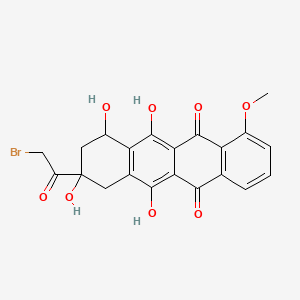

9-(2-bromoacetyl)-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Beschreibung

14-Bromodaunomycinone: is a derivative of daunomycinone, which is a modified form of daunorubicin. This compound has been designed to increase the affinity of the molecule to phosphatidylcholine, enhancing its entrapment efficiency in bilayers . It has shown effectiveness against reticulosarcoma and multilamellar liposomes . The molecular formula of 14-Bromodaunomycinone is C21H17BrO8, and it has a molecular weight of 477.26 g/mol .

Eigenschaften

IUPAC Name |

9-(2-bromoacetyl)-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrO8/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,23,26-27,29H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZMHBHXHFZSMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CBr)O)C(=C3C2=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 14-Bromodaunomycinone involves the bromination of daunomycinone. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 14th position of the daunomycinone molecule. The reaction conditions often include a solvent such as chloroform and may require a catalyst to facilitate the bromination process.

Industrial Production Methods: Industrial production of 14-Bromodaunomycinone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The production is carried out in cleanroom environments to prevent contamination, and the final product is subjected to rigorous testing to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: 14-Bromodaunomycinone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like sodium azide or thiol compounds can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: 14-Bromodaunomycinone is used in chemical research to study the effects of bromination on the biological activity of anthracycline antibiotics. It serves as a model compound for developing new derivatives with enhanced properties .

Biology: In biological research, 14-Bromodaunomycinone is used to investigate its interactions with cellular membranes and its effects on cell viability. Its increased affinity for phosphatidylcholine makes it a valuable tool for studying membrane dynamics .

Medicine: Medically, 14-Bromodaunomycinone has shown promise in the treatment of certain types of cancer, such as reticulosarcoma. Its ability to be entrapped in liposomes enhances its delivery to tumor cells, potentially improving its therapeutic efficacy .

Industry: In the pharmaceutical industry, 14-Bromodaunomycinone is used as an intermediate in the synthesis of other anthracycline derivatives. Its unique properties make it a valuable starting material for developing new drugs .

Wirkmechanismus

14-Bromodaunomycinone exerts its effects by intercalating into DNA, disrupting the replication and transcription processes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The bromine atom at the 14th position enhances the compound’s binding affinity to DNA, increasing its potency . The molecular targets include topoisomerase II, an enzyme crucial for DNA replication, and various signaling pathways involved in cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

Daunorubicin: The parent compound of 14-Bromodaunomycinone, used in cancer treatment.

Doxorubicin: Another anthracycline antibiotic with a broad antitumor spectrum.

Epirubicin: A derivative of doxorubicin with a different stereochemistry, used in chemotherapy.

Uniqueness: 14-Bromodaunomycinone is unique due to the presence of the bromine atom at the 14th position, which enhances its binding affinity to phosphatidylcholine and DNA. This modification increases its entrapment efficiency in liposomes and its potency against certain types of cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.